molecular formula C11H15ClFNO B1450316 [1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride CAS No. 2205311-49-3

[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride

Cat. No.: B1450316
CAS No.: 2205311-49-3
M. Wt: 231.69 g/mol
InChI Key: BMHXAJHHWLROBF-UHFFFAOYSA-N
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Description

[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride: is a chemical compound with the molecular formula C11H15ClFNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorophenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. Common reducing agents used in this synthesis include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups.

Major Products Formed:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Various reduced derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. Fluorine atoms can influence the metabolic stability and bioavailability of compounds, making them valuable tools in drug discovery and development.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Fluorinated compounds often exhibit enhanced pharmacokinetic properties, such as increased metabolic stability and improved binding affinity to target proteins.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it a valuable component in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to target proteins, while the pyrrolidine ring can influence its overall pharmacokinetic properties. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: [1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride is unique due to the presence of both a fluorophenyl group and a pyrrolidine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[1-(4-fluorophenyl)pyrrolidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-10-1-3-11(4-2-10)13-6-5-9(7-13)8-14;/h1-4,9,14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHXAJHHWLROBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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